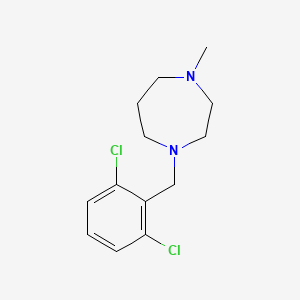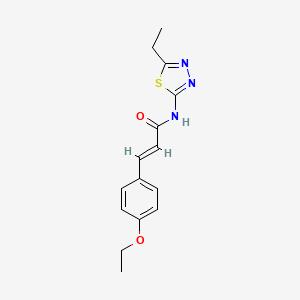![molecular formula C15H12F3N3O3 B5732711 N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MNTPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood. However, it has been proposed that this compound binds to proteins and induces a conformational change. This conformational change results in a change in fluorescence intensity, which can be measured to study protein structure and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to bind to proteins and induce conformational changes. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its ability to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea research. One of the future directions is the development of this compound-based fluorescent probes for the detection of protein conformational changes in live cells. Another future direction is the development of this compound-based inhibitors for the treatment of diseases such as Alzheimer's and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-methyl-3-nitroaniline with trifluoroacetic anhydride to produce N-(2-methyl-3-nitrophenyl)trifluoroacetamide. The second step involves the reaction of N-(2-methyl-3-nitrophenyl)trifluoroacetamide with phenyl isocyanate to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to exhibit various scientific research applications. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound has been found to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function.
Propiedades
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c1-9-12(6-3-7-13(9)21(23)24)20-14(22)19-11-5-2-4-10(8-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDXIAONQOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)


